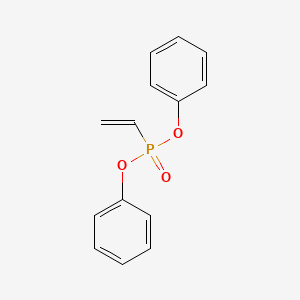

Phosphonic acid, ethenyl-, diphenyl ester

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, are of paramount importance in numerous scientific and industrial fields. jelsciences.comnih.gov Their significance stems from the diverse reactivity and properties imparted by the phosphorus atom. In medicine, organophosphorus compounds are integral to the development of antiviral drugs, anticancer agents, and treatments for bone disorders. jelsciences.comnih.gov The agricultural sector relies heavily on them for the production of pesticides and herbicides. wisdomlib.orgnih.gov Furthermore, they are crucial in industrial applications, serving as flame retardants, plasticizers, and catalysts. nih.govwikipedia.org The "golden age of phosphorus chemistry" is a testament to the expanding role of these compounds as reagents, catalysts, and functional materials. nih.gov

Phosphonates, characterized by a C-PO(OR)₂ group, are a prominent subclass of organophosphorus compounds. wikipedia.org They are structurally analogous to natural phosphates and exhibit a wide range of biological activities. jelsciences.com Their ability to chelate metal ions also makes them valuable in applications such as water treatment. jelsciences.com

Historical Context and Evolution of Vinylic Phosphonate (B1237965) Chemistry

The synthesis of vinylic phosphonates, compounds containing a C=C-P(O) linkage, has been a subject of interest for decades, with numerous synthetic methodologies developed and refined over time. Early approaches often involved elimination reactions or the Wittig-Horner-Emmons reaction. tandfonline.com A significant advancement came with the development of transition metal-catalyzed cross-coupling reactions, which provided a more direct route to form the vinylic carbon-to-phosphorus bond from vinylic halides. tandfonline.com

Specifically, methods for synthesizing vinylphosphonates include:

The reaction of α-phenyl-β-oxo phosphonates with dialkyl phosphite (B83602) anions. tandfonline.com

Palladium-catalyzed coupling of cyclic phosphites with vinyl bromide. organic-chemistry.org

A one-pot, three-component synthesis from aldehydes, nitromethane, and trialkyl phosphites. organic-chemistry.org

Microwave-assisted palladium-catalyzed cross-coupling of H-phosphonate diesters with vinyl halides. organic-chemistry.org

The synthesis of diphenyl vinylphosphonate (B8674324) itself can be achieved through the reaction of vinylphosphonic dichloride with phenol. chemsrc.com The continuous evolution of these synthetic strategies has made a wide array of vinylic phosphonates, including the diphenyl ester, more accessible for research and application.

Structural Characteristics and Chemical Space of Ethenylphosphonic Acid Diphenyl Ester

Ethenylphosphonic acid, diphenyl ester is a molecule defined by a central tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to a vinyl group and two phenoxy groups.

| Property | Value |

| Molecular Formula | C₁₄H₁₃O₃P |

| Molecular Weight | 260.23 g/mol |

| CAS Number | 727-16-2 |

| Synonyms | Diphenyl vinylphosphonate, O,O-Diphenyl vinylphosphonate |

Table 1: Key Chemical Properties of Ethenylphosphonic Acid, Diphenyl Ester. chemsrc.com

The vinyl group (ethenyl) provides a site for polymerization and other addition reactions, making it a valuable monomer. The diphenyl ester portion of the molecule influences its solubility, thermal stability, and reactivity. The phosphorus-carbon bond is a key feature of phosphonates, contributing to their chemical stability.

Interdisciplinary Relevance in Academic Research

The unique combination of a polymerizable vinyl group and a phosphorus-containing moiety endows ethenylphosphonic acid, diphenyl ester with relevance across multiple scientific disciplines.

In materials science , the primary application lies in the synthesis of phosphorus-containing polymers. researchgate.netrsc.org The free-radical polymerization of vinyl phosphonate monomers, including the diphenyl ester, leads to polymers with interesting properties. researchgate.net These polymers have been investigated for their potential as:

Flame retardants: The phosphorus content can impart flame-retardant properties to materials. wikipedia.org

Adhesives: Poly(vinylphosphonic acid), derived from the hydrolysis of polyvinylphosphonate esters, is known to promote adhesion. wikipedia.org

Functional coatings: Polymers derived from vinylphosphonates can be used for surface modification. nih.gov

In organic synthesis , ethenylphosphonic acid, diphenyl ester serves as a versatile intermediate. The vinylphosphonate moiety can be incorporated into more complex molecules, including those with potential biological activity. researchgate.net For instance, vinylphosphonate analogues of biologically important molecules have been synthesized to study their properties. nih.gov

The study of vinylic phosphonates also contributes to the broader field of organophosphorus chemistry , expanding the toolbox of synthetic chemists and providing insights into the reactivity and properties of this important class of compounds. nottingham.ac.uk

Structure

3D Structure

Properties

CAS No. |

727-16-2 |

|---|---|

Molecular Formula |

C14H13O3P |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

[ethenyl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C14H13O3P/c1-2-18(15,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h2-12H,1H2 |

InChI Key |

VLHORJVZAKSXHV-UHFFFAOYSA-N |

Canonical SMILES |

C=CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of Ethenylphosphonic Acid Diphenyl Esters

Elucidation of Reaction Pathways and Kinetic Profiles

The transformations of ethenylphosphonic acid diphenyl ester proceed through various reaction pathways, largely dictated by the reagents, catalysts, and conditions employed. Key pathways include dual photoredox/nickel-catalyzed couplings and rare earth metal-mediated group transfer polymerization (GTP).

In dual catalytic systems, a common pathway involves the generation of radical species that add to the vinyl group. For instance, in the domino alkyl arylation of vinylphosphonates, the reaction is initiated by the oxidative addition of an aryl bromide to a Ni(0) catalyst. nsf.gov Concurrently, a photoredox cycle generates an alkyl radical, which then undergoes a Giese addition to the vinylphosphonate (B8674324). nsf.gov

| Reaction Type | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|

| Photoredox/Nickel Dual-Catalyzed Reductive Coupling | Intermolecular coupling of alkynes with vinyl phosphonates. | Proceeds via a proposed nickelacyclopentene intermediate. Methanol serves as a proton source. | acs.org |

| Domino Alkyl Arylation | Three-component difunctionalization coupling aryl halides and alkyl bromides with vinyl phosphonates. | Initiated by oxidative addition of aryl bromide to Ni(0), followed by Giese addition of a photogenerated alkyl radical. | nsf.gov |

| Rare Earth Metal-Mediated Group Transfer Polymerization | Living polymerization of vinylphosphonates. | Complex initiation pathways; propagation occurs via an SN2-type associative displacement as the rate-determining step. | nih.gov |

| Michael Addition | Asymmetric addition of malononitrile (B47326) to vinyl phosphonates. | Catalyzed by hydrogen bond-enhanced bifunctional halogen bond (XB) catalysts. | rsc.org |

Stereochemical Outcomes and Regioselectivity Determinants

Controlling the stereochemistry and regiochemistry of reactions involving diphenyl vinylphosphonate is paramount for its application in asymmetric synthesis. Many modern catalytic methods have demonstrated exceptional control over these aspects.

In the photoredox/nickel dual-catalyzed reductive coupling of alkynes with vinyl phosphonates, the reaction exhibits high regio- and stereoselectivity. acs.org The carbon-carbon bond formation preferentially occurs between the substituted carbon of the alkyne and the β-carbon of the vinyl phosphonate (B1237965). acs.org Furthermore, the geometry of the resulting alkene is controlled, with the substituents from the alkyne adopting a cis configuration in the product. acs.org

Similarly, the domino alkyl arylation reaction proceeds with excellent chemo- and regioselectivity. nsf.gov This allows for the precise construction of enantioenriched α-aryl phosphonates. The enantioselectivity is governed by the chiral ligand coordinated to the nickel catalyst, with studies showing that a variety of aryl bromides can be coupled to achieve high enantiomeric excess (ee) values, often between 85% and 95%. nsf.gov

Asymmetric Michael additions to vinyl phosphonates have also been achieved using organocatalysis. rsc.org The use of bifunctional halogen bond (XB) catalysts, which are enhanced by hydrogen bonding capabilities, can facilitate the reaction and induce enantioselectivity. rsc.orgrsc.org The choice of solvent and catalyst structure are critical determinants of both reactivity and stereochemical outcome. For example, while solvent choice significantly impacts enantioselectivity, the diastereoselectivity may remain largely unaffected. rsc.org The phosphonate group itself is crucial for both reactivity and selectivity in these transformations. rsc.org

| Factor | Influence on Reaction | Example | Reference |

|---|---|---|---|

| Catalyst/Ligand | Determines enantioselectivity in asymmetric transformations. | Chiral ligands on Ni catalysts in domino alkyl arylation lead to high ee values (85-95%). | nsf.gov |

| Substrate Structure | The phosphonate group is a key determinant of reactivity and selectivity. | In Michael additions, the ethoxycarbonyl analogue shows lower conversion and selectivity compared to the phosphonate. | rsc.org |

| Reaction Conditions (e.g., Solvent) | Can significantly affect reaction rate and enantioselectivity. | In Michael additions, changing the solvent from DCM to toluene (B28343) improves enantioselectivity. | rsc.org |

| Catalytic System | Determines regioselectivity of bond formation. | Photoredox/nickel catalysis directs C-C bond formation to the β-position of the vinyl phosphonate. | acs.org |

Catalytic Cycle Analysis in Ethenylphosphonate Transformations

Dual photoredox and nickel catalysis represents a powerful strategy for transformations involving ethenylphosphonates. The catalytic cycle is a synergistic interplay between a photocatalyst and a nickel complex.

A representative cycle for a reductive cross-electrophile coupling can be described as follows:

Initiation and Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Ni(0) complex, forming a Ni(II)-aryl intermediate. nsf.gov Experimental evidence suggests this step precedes reaction with other components like alkyl bromides. nsf.gov

Radical Generation: Simultaneously, a photocatalyst (e.g., 4CzIPN) becomes excited upon absorbing light (e.g., from a blue LED). acs.org This excited photocatalyst is reductively quenched by a sacrificial electron donor (e.g., DIPEA or HE), generating a potent reductant. acs.org This reductant then reduces an alkyl halide to generate an alkyl radical.

Radical Addition: The newly formed alkyl radical adds to the double bond of the vinylphosphonate, creating a new phosphonate-based radical intermediate.

Radical Trapping and Reductive Elimination: The Ni(II)-aryl complex traps the phosphonate-based radical. This is often the enantiodetermining step. The resulting Ni(III) or Ni(IV) intermediate then undergoes reductive elimination to form the C-C bond and release the final product.

Catalyst Regeneration: The resulting Ni(I) or Ni(II) species is reduced back to the active Ni(0) state by the reduced photocatalyst, completing the nickel cycle. The oxidized photocatalyst is regenerated by the sacrificial donor, closing the photoredox cycle.

This dual catalytic approach avoids the need for pre-formed organometallic reagents and allows reactions to proceed under mild conditions. nsf.gov

Role of Intermediates in Phosphonate Bond Formation and Rearrangements

The transient species formed during reactions of diphenyl vinylphosphonate are central to understanding the reaction mechanism and final product distribution.

Radical Intermediates: In photoredox-mediated reactions, alkyl radicals and subsequent phosphonate-based radicals are key intermediates. nsf.gov The Giese-type addition of an alkyl radical to the vinylphosphonate is a critical bond-forming step. The stability and reactivity of the resulting phosphonate-based radical influence the subsequent trapping by the nickel complex.

Organometallic Intermediates: Nickel complexes play a crucial role. The Ni(II)-aryl species formed after oxidative addition is a persistent intermediate that waits to engage with the radical generated in the photoredox cycle. nsf.gov In some reductive coupling reactions, a nickelacyclopentene intermediate has been proposed, which forms from the oxidative coupling of an alkyne and the vinylphosphonate on a Ni(0) center. acs.org This metallacycle is a key intermediate that dictates the regioselectivity of the transformation.

Ionic Intermediates: In reactions involving H-phosphonates, which share structural motifs with the diphenyl ester functionality, reactive intermediates like mixed phosphonic carboxylic anhydrides and their corresponding pyridinium (B92312) adducts have been identified through kinetic studies. rsc.orgrsc.org While not directly observed for diphenyl vinylphosphonate, these studies highlight the potential for activated phosphorus intermediates in related transformations, particularly in the context of phosphonate bond formation. rsc.orgresearchgate.net

Polymerization Intermediates: During group transfer polymerization, the reaction proceeds through an eight-membered metallacycle intermediate. nih.gov The steric and electronic properties of this metallacycle in the transition state are critical for the propagation rate and the living nature of the polymerization. nih.gov

Advanced Applications in Material Science and Synthetic Chemistry

Ethenylphosphonates as Monomeric Precursors in Polymer Chemistry

Ethenylphosphonates, including the diphenyl ester, serve as important monomeric precursors for the synthesis of phosphorus-containing polymers. These polymers are of great interest due to their unique properties, such as flame retardancy, adhesion, and biocompatibility, which can be integrated into various materials.

The vinyl group in ethenylphosphonate esters allows for polymerization through various mechanisms, including free-radical polymerization. Studies on the radical polymerization of vinylphosphonate (B8674324) monomers have shown that the process can be significantly influenced by chain transfer reactions. researchgate.netrsc.org This characteristic means that the growing polymer chain can be prematurely terminated by transferring a radical to a monomer, solvent, or initiator molecule, which can affect the final molecular weight of the polymer.

For instance, the polymerization of vinylphosphonic acid (VPA), a related monomer, can be initiated in aqueous media using initiators like α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA). mdpi.com Similarly, derivatives such as dimethyl vinylphosphonate can undergo radical polymerization. rsc.org The general reactivity of vinyl phosphonate (B1237965) monomers in free-radical polymerization is often modified by the position of the phosphonate group. researchgate.netrsc.org While these studies provide insights, the specific radical polymerization behavior of diphenyl ethenylphosphonate would depend on factors like initiator choice, solvent, and reaction temperature.

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (high polydispersity index), controlled/living polymerization techniques are employed. wikipedia.org These methods allow for the synthesis of polymers with predetermined molar masses and narrow polydispersity indices (Ð M). mdpi.comwikipedia.org

Living polymerization is a form of chain-growth polymerization where chain termination and transfer are absent. wikipedia.org Several controlled/living techniques have been applied to phosphonate-containing monomers:

Anionic Polymerization: This technique has been successfully used for the polymerization of dialkyl vinyl phosphonates. For example, using tert-Butyllithium (tBuLi) as an initiator can produce poly(vinylphosphonic acid) after hydrolysis. mdpi.com

Group Transfer Polymerization (GTP): Lanthanide-based catalysts have been shown to induce a living group transfer polymerization of dialkyl vinyl phosphonates, yielding polymers with controlled molecular weights (ranging from 60 to 710 kDa) and low polydispersity indices (Ð M = 1.05–1.36). mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful technique for synthesizing well-defined block copolymers containing phosphonate groups. mdpi.com

These techniques offer precise control over the polymer architecture, enabling the creation of complex structures like block copolymers. wikipedia.org

Table 1: Examples of Controlled Polymerization of Vinylphosphonates

| Monomer | Initiator/Catalyst | Polymerization Type | Molar Mass (M_n) | Polydispersity (Ð_M) | Reference |

|---|---|---|---|---|---|

| Dialkyl Vinyl Phosphonate | Me_3SiBr | Anionic | - | - | mdpi.com |

| CH_2=CHP(O)(OMe)_2 | tBuLi or tBuLi/nBu_3Al | Anionic | - | - | mdpi.com |

| CH_2=CHP(O)(OR)_2 (R = Me, Et, nPr) | Cp_3Yb | Group Transfer | 60–710 kDa | 1.05–1.36 | mdpi.com |

The ability to incorporate phosphonate groups into polymers, either in the main backbone or as side chains, allows for the design of materials with specific functionalities. The phosphorus atom imparts unique properties that are leveraged in various applications. researchgate.net

Polymers with phosphonate side chains can be synthesized by polymerizing monomers like diphenyl ethenylphosphonate. The resulting polymers possess properties influenced by the phosphonate group, such as:

Adhesion Promotion and Corrosion Inhibition: The high affinity of phosphonate groups for metal surfaces makes these polymers effective as adhesion promoters and corrosion inhibitors. researchgate.net

Flame Retardancy: Phosphorus-containing polymers are well-known for their fire-retardant properties. researchgate.net

Biomedical Applications: The phosphonic acid form of these polymers can be used for applications like bone targeting, due to the interaction of phosphonic acid with calcium phosphate (B84403) in bone. mdpi.com

Thermoresponsive Polymers: Poly(vinylphosphonate)s have been shown to exhibit a widely tunable lower critical solution temperature (LCST), making them promising alternatives to conventional thermoresponsive polymers. mdpi.com

By using controlled polymerization techniques, it is possible to create well-defined architectures, such as diblock copolymers, which combine the properties of the phosphonate block with those of another polymer, leading to materials with even more complex and tailored functionalities. mdpi.com

Optical and Electronic Properties of Conjugated Ethenylphosphonates

When the ethenylphosphonate group is part of a π-conjugated system, the material can exhibit interesting optical and electronic properties. The phosphorus atom can influence the electron distribution within the conjugated system, leading to unique behaviors, including non-linear optical (NLO) activity. scispace.comnih.gov The electron-acceptor properties of organophosphorus materials often originate from an interaction known as negative hyperconjugation. nih.gov

Second Harmonic Generation (SHG) is a non-linear optical process in which photons with the same frequency interacting with a non-linear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

Research has shown that π-electron conjugated phosphonates can exhibit significant SHG activity. scispace.com A study involving a series of vinylic and arylic phosphonates found that diphenyl 2-(4-dimethylaminophenyl)ethenylphosphonate demonstrated strong SHG activity, with an efficiency 13 times greater than that of urea, a standard reference material for SHG measurements. scispace.com This high activity is attributed to the molecular structure, which combines an electron-donating group (dimethylamino) and an electron-accepting group (diphenylphosphonate) connected by a π-conjugated bridge.

In the case of conjugated ethenylphosphonates, the phosphonate group can act as an electron-acceptor. The efficiency of the NLO response can be tuned by modifying the molecular structure. For instance, the introduction of a strong electron-donating group, such as a para-amino group, on the phenyl ring of an arylvinylphosphonate leads to a significant increase in the calculated second-order hyperpolarizability (β), a measure of a molecule's NLO response. scispace.com

The delocalization of π-electrons is enhanced by the larger orbitals of the phosphorus atom compared to second-row elements like nitrogen, which can lead to greater polarizabilities. scispace.com This indicates that the strategic design of molecules, by carefully selecting donor and acceptor groups and extending the conjugation length, is a powerful approach to creating materials with large NLO responses. scispace.comnih.gov The relationship between the molecular structure and the resulting NLO properties is a critical area of research for developing new materials for applications in photonics and optoelectronics. nih.govscirp.org

Table 2: SHG Activities and Calculated Hyperpolarizabilities of Selected π-Conjugated Phosphonates

| Compound | SHG Efficiency (vs. Urea) | Calculated Hyperpolarizability (β_calc) (10⁻³⁰ esu) |

|---|---|---|

| Diphenyl 2-(4-dimethylaminophenyl)ethenylphosphonate | 13 | 15 |

| Diphenyl 2-(4-aminophenyl)ethenylphosphonate | - | 24 |

| Diphenyl 2-(4-nitrophenyl)ethenylphosphonate | - | 6 |

Data sourced from a study on π-electron conjugated phosphonates. scispace.com

Synthesis of Chiral Building Blocks and Complex Organic Scaffolds

The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Diphenyl ethenylphosphonate serves as a key substrate in several asymmetric transformations, enabling the synthesis of intricate and stereochemically defined organic scaffolds.

Utility in the Construction of Biologically Relevant Precursors

Diphenyl ethenylphosphonate has proven to be a valuable tool in the asymmetric synthesis of precursors for biologically important molecules, most notably β-aminophosphonates. These compounds are phosphorus analogues of β-amino acids and are of significant interest due to their potential as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents.

A key strategy for the enantioselective synthesis of these precursors involves the catalytic asymmetric Michael addition of nucleophiles to the activated double bond of diphenyl ethenylphosphonate or related derivatives. One notable example is the quinine-catalyzed enantioselective conjugate addition of diphenyl phosphite (B83602) to nitroolefins. This reaction provides a direct route to enantiomerically enriched β-nitrophosphonates, which can be subsequently reduced to the desired β-aminophosphonates. The use of a chiral organocatalyst like quinine (B1679958) allows for the generation of these valuable precursors with good to high levels of enantiomeric excess.

Table 1: Quinine-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroolefins

| Entry | Nitroolefin | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | trans-β-Nitrostyrene | Quinine | 88 | 23 |

| 2 | 4-Chloro-trans-β-nitrostyrene | Quinine | 92 | 35 |

| 3 | 4-Methyl-trans-β-nitrostyrene | Quinine | 85 | 28 |

This table presents selected data from studies on the organocatalytic synthesis of β-nitrophosphonate precursors.

The versatility of this approach allows for the introduction of a variety of substituents on the aromatic ring of the nitroolefin, leading to a diverse library of chiral β-aminophosphonate precursors. These intermediates are crucial for the development of novel therapeutic agents and for studying biological processes.

Stereocontrolled Access to Chiral Phosphines and Related Compounds

While the direct application of diphenyl ethenylphosphonate in the stereocontrolled synthesis of P-stereogenic phosphines is an area of ongoing research, its structural motifs are integral to strategies aimed at creating chiral phosphorus centers. The synthesis of chiral phosphines is of paramount importance in asymmetric catalysis, where they serve as ligands for transition metals, influencing the stereochemical outcome of a wide array of chemical transformations.

The development of methods for the catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a significant challenge. Traditional approaches often rely on stoichiometric chiral auxiliaries or resolutions of racemic mixtures. However, modern strategies are increasingly focused on catalytic asymmetric methods. While direct asymmetric hydrophosphinylation of diphenyl ethenylphosphonate with secondary phosphines is a conceptually attractive route to P-chiral phosphines, the development of highly enantioselective catalysts for this transformation remains an active area of investigation.

Current research in the broader field of P-stereogenic phosphine (B1218219) synthesis often involves the use of phosphine-boranes as key intermediates and the application of chiral catalysts to control the stereochemistry at the phosphorus atom. The principles derived from these studies are being explored for their applicability to substrates like diphenyl ethenylphosphonate. The electrophilic nature of the double bond in diphenyl ethenylphosphonate makes it a potential acceptor in asymmetric conjugate addition reactions with phosphine nucleophiles, which could, under the influence of a chiral catalyst, lead to the formation of enantioenriched phosphine derivatives.

Ethenylphosphonate Esters as Versatile Chemical Intermediates

Beyond their application in the synthesis of specific chiral targets, ethenylphosphonate esters, including the diphenyl ester, are recognized as highly versatile intermediates in organic synthesis. Their reactivity profile allows them to participate in a wide range of chemical transformations, leading to a diverse array of functionalized organic molecules.

The electron-withdrawing nature of the phosphonate group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This property is exploited in various reactions, including:

Michael Additions: As previously discussed, the conjugate addition of a wide range of carbon and heteroatom nucleophiles to the vinyl system is a cornerstone of the utility of ethenylphosphonates. This reaction allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: Ethenylphosphonates can act as dienophiles in Diels-Alder reactions, providing access to cyclic and bicyclic phosphonate derivatives. These products can serve as building blocks for more complex molecular architectures.

Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other organic fragments.

Reductive Coupling Reactions: Recent advancements have shown that vinyl phosphonates can undergo nickel-photoredox dual-catalyzed intermolecular reductive coupling reactions with alkynes, leading to the regio- and stereoselective synthesis of homoallylic phosphonates.

The diphenyl ester moiety in "Phosphonic acid, ethenyl-, diphenyl ester" offers specific advantages. The phenyl groups can influence the reactivity of the phosphonate and can be cleaved under specific conditions to yield the corresponding phosphonic acid, which is often the desired functionality in biologically active molecules or for applications in materials science.

The broad reactivity of ethenylphosphonate esters, coupled with the ability to tune their properties through the choice of ester group, solidifies their position as indispensable tools for the modern synthetic chemist. Their ability to serve as precursors to a multitude of complex organic structures ensures their continued importance in the discovery and development of new materials and therapeutic agents.

Computational and Theoretical Chemistry Studies of Ethenylphosphonic Acid Diphenyl Esters

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly ab initio methods, have been instrumental in elucidating the electronic structure of vinylphosphonates. Studies on vinylphosphonic acid (VPA) and its derivatives have utilized various basis sets, including correlation energy at the MP2/6-31G* level, to provide a detailed picture of bonding and charge distribution. datapdf.com

A key feature of the electronic structure is the nature of the phosphoryl group (P=O). Topological analysis of the charge density reveals a partially polarized, strong triple bond character for the P=O group. datapdf.com This finding is crucial for understanding the reactivity of the molecule, as the polar nature of this bond influences its interactions with other reagents.

Furthermore, these calculations have investigated the potential for π-conjugation within the C=C-P=O system. The results indicate that the conjugative effect between the vinyl group and the phosphoryl group is very weak. datapdf.com This is evidenced by the low rotational barriers around the C–P bond, suggesting limited electronic delocalization across this bond. The reactivity of the vinyl group is therefore largely independent of the phosphoryl group from a resonance perspective.

The calculated atomic charges, as shown in the table below, highlight the polarization of the molecule. The oxygen atom of the phosphoryl group carries a significant negative charge, making it a potential site for electrophilic attack, while the phosphorus atom is positive.

Table 1: Calculated Mulliken Atomic Charges for Vinylphosphonic Acid (VPA) at 6-31G Level** datapdf.com

| Atom | Charge (e) |

| P | 1.54 |

| O (P=O) | -0.83 |

| O (P-OH) | -0.74 |

| C (alpha) | 0.04 |

| C (beta) | -0.50 |

| H (vinyl) | 0.22 - 0.25 |

| H (hydroxyl) | 0.43 |

| Data derived from computational studies on vinylphosphonic acid as a model compound. |

Mechanistic Probing via Molecular Electron Density Theory (MEDT)

There is no specific information available in the searched literature regarding the application of Molecular Electron Density Theory (MEDT) to probe the reaction mechanisms of diphenyl ethenylphosphonate.

Transition State Analysis and Reaction Energetics

While detailed analyses of transition states for reactions involving diphenyl ethenylphosphonate are not available, computational studies on related molecules have characterized the transition structures associated with internal rotation around the C–P bond. This rotation is a fundamental dynamic process that influences the molecule's reactivity and spectroscopic properties.

For vinylphosphonic acid (VPA) and vinylphosphoryl dichloride (VPDC), two stable conformers (minima on the potential energy surface) and two transition structures have been located. The transition states correspond to conformations where steric and electronic repulsions are maximized during the rotation of the vinyl group relative to the phosphoryl group. datapdf.com

The calculated rotational barriers are found to be quite low, which is consistent with the finding of weak π-conjugation. For vinylphosphonic acid, the energy difference between the most stable conformer and the transition states is small, indicating facile rotation at room temperature. datapdf.com

Table 2: Calculated Rotational Barriers and Relative Energies for Vinylphosphonic Acid (VPA) Conformers (MP2/6-31G)* datapdf.com

| Conformer/Transition State | Dihedral Angle (C=C-P=O) | Relative Energy (kcal/mol) |

| s-cis (Minimum 1) | 0° | 0.00 |

| s-cis-gauche (TS 1) | ~60° | 1.20 |

| s-trans-gauche (Minimum 2) | ~117° | 0.80 |

| s-trans (TS 2) | 180° | 1.70 |

| Data derived from computational studies on vinylphosphonic acid as a model compound. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are powerful tools for predicting spectroscopic properties and performing detailed conformational analyses. For vinylphosphonic acid and its derivatives, ab initio calculations have been used to determine the stable conformations and the energy landscape for internal rotation. datapdf.com

The conformational analysis reveals two primary minima: a more stable s-cis conformer, where the P=O and C=C bonds are in the same plane and on the same side of the C-P bond, and a secondary s-trans-gauche conformer. datapdf.com In vinylphosphoryl dichloride, the energy difference between these conformers is larger than in the acid, which is attributed to the greater van der Waals radii of the chlorine atoms compared to hydroxyl groups. datapdf.com

The geometries of these conformers, including bond lengths and angles, have been optimized computationally. These calculated structural parameters are essential for interpreting experimental spectroscopic data, such as NMR and infrared spectra. For instance, the calculated electronic structure and conformational properties of vinylphosphonic acid are in good agreement with experimentally determined ¹³C NMR chemical shifts and ultraviolet absorption coefficients. datapdf.com This agreement between theory and experiment validates the computational models and allows for reliable prediction of properties for related molecules like diphenyl ethenylphosphonate.

Table 3: Key Geometric Parameters for the Most Stable (s-cis) Conformer of Vinylphosphonic Acid (6-31G Basis Set)* datapdf.com

| Parameter | Calculated Value |

| P=O Bond Length | 1.48 Å |

| P-C Bond Length | 1.80 Å |

| C=C Bond Length | 1.33 Å |

| ∠ C-P=O Angle | 115.4° |

| ∠ C=C-P Angle | 120.1° |

| Data derived from computational studies on vinylphosphonic acid as a model compound. |

Advanced Analytical Methodologies in Ethenylphosphonic Acid Diphenyl Ester Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of ethenylphosphonic acid, diphenyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of diphenyl ethenylphosphonate provides key information about the arrangement of protons. The vinyl group protons typically appear as a complex multiplet due to geminal, cis, and trans couplings to each other and to the phosphorus nucleus. The aromatic protons of the two phenyl groups usually resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The vinyl carbons and the aromatic carbons will show distinct chemical shifts. Furthermore, the coupling between the phosphorus atom and the carbon atoms (J-coupling) can be observed, providing valuable structural information. For instance, the carbon atoms closer to the phosphorus atom will exhibit larger coupling constants. rsc.org

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. huji.ac.il It provides a direct probe of the chemical environment of the phosphorus nucleus. researchgate.net For diphenyl ethenylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphonate (B1237965) ester. rsc.orgorientjchem.org The chemical shift provides insights into the oxidation state and coordination of the phosphorus atom. uni-muenchen.de

A representative set of expected NMR data is summarized in the interactive table below.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |

| ¹H | 5.5 - 7.0 | ddd | J(H-H), J(P-H) | Vinyl protons |

| ¹H | 7.0 - 8.0 | m | J(H-H) | Aromatic protons |

| ¹³C | 110 - 140 | d | J(P-C) | Vinyl carbons |

| ¹³C | 120 - 155 | d | J(P-C) | Aromatic carbons |

| ³¹P | 15 - 25 | s | - | P=O |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of ethenylphosphonic acid, diphenyl ester. This is crucial for confirming the identity of the synthesized product and distinguishing it from compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bohrium.com This technique is particularly useful for monitoring the progress of reactions that synthesize diphenyl ethenylphosphonate. researchgate.net By analyzing samples from the reaction mixture over time, researchers can identify the starting materials, intermediates, and the final product, thereby optimizing reaction conditions. mdpi.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for organophosphorus compounds. researchgate.netnih.gov

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For diphenyl ethenylphosphonate, common fragmentation pathways may involve the loss of the vinyl group, the phenoxy groups, or rearrangements involving the phosphate (B84403) core.

Below is an interactive table of expected major fragments in the mass spectrum of diphenyl ethenylphosphonate.

| m/z (Proposed) | Fragment |

| 274 | [M]+ (Molecular Ion) |

| 247 | [M - C₂H₃]+ |

| 181 | [M - C₆H₅O]+ |

| 141 | [P(O)(OC₆H₅)₂]+ |

| 94 | [C₆H₅OH]+ |

| 77 | [C₆H₅]+ |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. surfacesciencewestern.com These two techniques are often complementary. sapub.orgeag.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for diphenyl ethenylphosphonate would include:

P=O stretching: A strong absorption band typically in the region of 1200-1300 cm⁻¹.

P-O-C stretching: Strong absorptions in the 900-1100 cm⁻¹ region.

C=C stretching (vinyl): A band around 1620 cm⁻¹.

=C-H stretching (vinyl): Bands above 3000 cm⁻¹.

C-H stretching (aromatic): Bands around 3030 cm⁻¹.

C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.org For diphenyl ethenylphosphonate, Raman spectroscopy would also be expected to show characteristic peaks for the P=O, P-O-C, C=C (vinyl and aromatic), and C-H bonds. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum.

An interactive table summarizing the expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| P=O stretch | 1200 - 1300 | FTIR, Raman |

| P-O-C stretch | 900 - 1100 | FTIR, Raman |

| C=C stretch (vinyl) | ~1620 | FTIR, Raman |

| =C-H stretch (vinyl) | >3000 | FTIR, Raman |

| C-H stretch (aromatic) | ~3030 | FTIR, Raman |

| C=C stretch (aromatic) | 1400 - 1600 | FTIR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of ethenylphosphonic acid, diphenyl ester can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the vinyl and diphenyl ester groups relative to the central phosphorus atom.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or hydrogen bonds (if co-crystallized with a suitable partner).

This detailed structural information is invaluable for understanding the molecule's physical properties and its reactivity. The crystallographic data would provide the most accurate picture of the molecule's stereochemistry in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.